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Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

Cat. No.: B1308212 Get Quote

A comprehensive review of recently synthesized phenylthiazole compounds reveals a

promising and versatile scaffold for the development of novel antifungal agents. This guide

provides a comparative analysis of the antifungal spectrum of various phenylthiazole

derivatives, supported by experimental data from recent studies. The information is intended for

researchers, scientists, and professionals involved in drug development.

This analysis focuses on several classes of phenylthiazole derivatives, including those

incorporating acylhydrazone, 1,3,4-thiadiazole thione, and morpholine moieties. These

compounds have demonstrated a broad range of antifungal activities against both human and

plant pathogens, with some exhibiting potency comparable or superior to existing commercial

fungicides.

Comparative Antifungal Spectrum
The antifungal efficacy of various phenylthiazole derivatives is summarized in the table below.

The data, presented as Minimum Inhibitory Concentration (MIC) or half maximal effective

concentration (EC50) values, highlights the spectrum of activity against a range of fungal

species.
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Derivative
Class

Compound
Fungal
Species

MIC (µg/mL)
EC50
(µg/mL)

Reference

CYP51

Inhibitors
B9

Candida

albicans
1-16 [1]

B9

Fluconazole-

resistant

fungi

Moderate

Activity
[1]

Acylhydrazon

e Derivatives
E4

Magnaporthe

oryzae
1.66 [2]

E10
Magnaporthe

oryzae
2.01 [2]

E14
Magnaporthe

oryzae
2.26 [2]

E17
Magnaporthe

oryzae
1.45 [2]

E23
Magnaporthe

oryzae
1.50 [2]

E26
Magnaporthe

oryzae
1.29 [2]

E27
Magnaporthe

oryzae
2.65 [2]

Thiazol-

2(3H)-imine

Derivatives

2e
Candida

parapsilosis
1.23 (MIC50) [3]

Thiazolyl-

Phenyl-

Thiazole

Derivatives

4f Candida spp. 3.9 - 31.25 [4]

1,3,4-

Thiadiazole

5b Sclerotinia

sclerotiorum

0.51 [5]
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Thione

Derivatives

5k

Ralstonia

solanacearu

m

(antibacterial)

2.23 [5]

Mechanism of Action: Targeting Ergosterol
Biosynthesis
A significant number of phenylthiazole derivatives exert their antifungal effect by inhibiting the

enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the

ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal

cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts

membrane integrity, leading to fungal cell death.[1]
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Inhibition of Ergosterol Biosynthesis by Phenylthiazole Derivatives.

Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced

studies. For specific details, consult the original publications.
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In Vitro Antifungal Susceptibility Testing
Broth Microdilution Method (for Candida species): This method is used to determine the

Minimum Inhibitory Concentration (MIC) of the compounds.

Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g.,

Sabouraud Dextrose Agar) and incubated. A suspension of the fungal cells is then prepared

in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined cell

concentration.

Drug Dilution: The test compounds are serially diluted in a multi-well microtiter plate using a

suitable broth medium (e.g., RPMI-1640).

Inoculation: Each well is inoculated with the fungal suspension.

Incubation: The microtiter plates are incubated at a controlled temperature for a specified

period (e.g., 24-48 hours).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

causes a significant inhibition of visible fungal growth compared to a drug-free control.

Mycelial Growth Rate Method (for phytopathogenic fungi): This method is employed to assess

the antifungal activity against filamentous fungi.[6]

Preparation of Media: The test compounds are dissolved in a solvent (e.g., DMSO) and

added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. The

medium is then poured into Petri dishes.

Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing

fungal colony, is placed at the center of each agar plate.

Incubation: The plates are incubated at a suitable temperature until the mycelial growth in

the control plate (without the compound) reaches a certain diameter.

Measurement and Calculation: The diameter of the fungal colony in each plate is measured.

The percentage of growth inhibition is calculated relative to the control. The EC50 value, the

concentration that inhibits 50% of mycelial growth, is then determined.
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Cytotoxicity Assay
MTT Assay (on human cell lines): This colorimetric assay is used to assess the cytotoxic effect

of the compounds on mammalian cells.

Cell Seeding: Human cell lines (e.g., MCF-7 breast cancer cells) are seeded in a 96-well

plate and allowed to adhere overnight.[1]

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified duration.

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

is added to each well. Viable cells with active mitochondrial reductases convert the yellow

MTT into a purple formazan product.

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution

(e.g., DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength using a microplate reader. The cell viability is expressed as a percentage relative

to the untreated control cells.

Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies from the reviewed literature suggest that the

nature and position of substituents on the phenyl and thiazole rings significantly influence the

antifungal activity.[2][5] For instance, the introduction of methyl, halogen, or methoxy groups at

specific positions can enhance the antifungal potency against certain fungal species.[2]

Furthermore, the incorporation of additional heterocyclic moieties, such as 1,3,4-thiadiazole

thione, has been shown to yield compounds with remarkable antifungal and even antibacterial

activities.[5][6]

Conclusion
Phenylthiazole derivatives represent a highly promising class of compounds in the search for

new and effective antifungal agents. Their broad spectrum of activity, coupled with mechanisms

of action that can target essential fungal pathways, makes them attractive candidates for
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further development. The modular nature of the phenylthiazole scaffold allows for extensive

chemical modification, offering opportunities to optimize potency, selectivity, and

pharmacokinetic properties. Future research should focus on expanding the structure-activity

relationship studies, elucidating detailed mechanisms of action for novel derivatives, and

evaluating their in vivo efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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